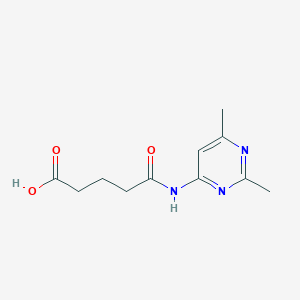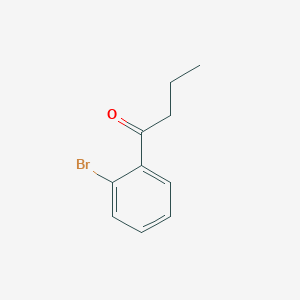
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate is used in stereoselective syntheses, such as the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. This process involves reactions with L-selectride in anhydrous tetrahydrofuran, producing quantitative yields of cis isomers, which can further undergo Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Another application in synthesis involves the preparation of tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates from (S)-4-chloro-3-hydroxybutyrate. These compounds are hydrogenated with various catalysts to yield (4-hydroxy-tetrahydrofuranyl)acetates in high diastereomeric excess and yield (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).
Chemical Transformations and Reactions
In chemical transformations, this compound derivatives are used in reactions with alkenes in the presence of cerium(IV) ammonium nitrate. This reaction leads to the formation of furo[3,2-c]oxepin-4-one derivatives via dihydrofuran formation followed by lactonization (Kobayashi, Umakoshi, Hayashi, Morikawa, & Konishi, 2004).
The compound is also involved in the synthesis of various organic intermediates, such as 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one. The process includes acylation, addition to CO, cyclization, and other reactions, demonstrating the versatility of this compound in organic synthesis (Fox & Ley, 2003).
Metabolism and Biological Studies
- While this compound is not directly linked to drug use and dosage, it's important to note that similar tert-butyl compounds have been studied for their metabolism in biological systems, such as in rats and humans. For instance, the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans reveals differences in metabolite formation and excretion, which could be relevant for understanding the behavior of related compounds (Daniel, Gage, & Jones, 1968).
Propriétés
IUPAC Name |
tert-butyl 4-hydroxyoxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFWORQWMLHPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198791 | |
| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797038-33-6 | |
| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797038-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
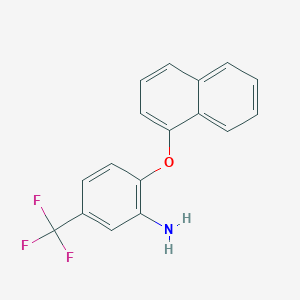

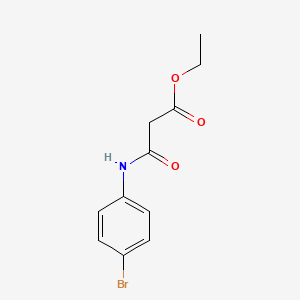

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B3155274.png)
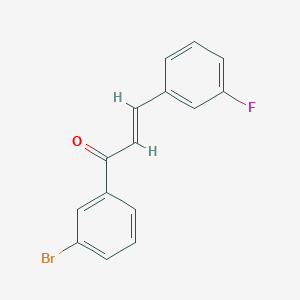
![(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155316.png)
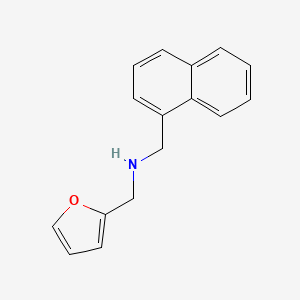

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)


